Cas no 97346-32-2 (3-(Oxan-2-yl)propanenitrile)
3-(Oxan-2-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(oxan-2-yl)propanenitrile
- 3-(Tetrahydro-2H-pyran-2-yl)propanenitrile
- 2H-Pyran-2-propanenitrile, tetrahydro-
- 3-tetrahydro-pyran-2-yl-propionitrile
- 3-tetrahydro-2H-pyran-2-ylpropanenitrile
- Z1675167309
- 3-(Oxan-2-yl)propanenitrile
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- Inchi: 1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2
- InChI Key: BQXASVKKJVHYGI-UHFFFAOYSA-N
- SMILES: O1CCCCC1CCC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 135
- XLogP3: 1
- Topological Polar Surface Area: 33
3-(Oxan-2-yl)propanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325976-1g |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95%+ | 1g |
$520 | 2021-08-18 | |
| Chemenu | CM325976-5g |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95%+ | 5g |
$1541 | 2021-08-18 | |
| Chemenu | CM325976-10g |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95%+ | 10g |
$2285 | 2021-08-18 | |
| TRC | E590180-10mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E590180-50mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E590180-100mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM325976-1g |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95%+ | 1g |
$809 | 2022-06-09 | |
| Aaron | AR01A7PV-50mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95% | 50mg |
$276.00 | 2025-02-09 | |
| Aaron | AR01A7PV-100mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95% | 100mg |
$399.00 | 2025-02-09 | |
| Aaron | AR01A7PV-250mg |
3-(oxan-2-yl)propanenitrile |
97346-32-2 | 95% | 250mg |
$560.00 | 2025-02-09 |
3-(Oxan-2-yl)propanenitrile Suppliers
3-(Oxan-2-yl)propanenitrile Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-(Oxan-2-yl)propanenitrile
Recent Advances in the Study of 3-(Oxan-2-yl)propanenitrile (CAS: 97346-32-2) in Chemical Biology and Pharmaceutical Research
3-(Oxan-2-yl)propanenitrile (CAS: 97346-32-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This nitrile-containing compound, characterized by its oxane ring structure, has been explored for its utility as a building block in organic synthesis and as a precursor for bioactive molecules. Recent studies have focused on its role in the development of novel therapeutic agents, particularly in the context of enzyme inhibition and drug design.
A recent study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 3-(Oxan-2-yl)propanenitrile in the preparation of heterocyclic compounds with potential pharmacological activity. The researchers demonstrated that this compound serves as a versatile intermediate for the construction of pyridine and pyrimidine derivatives, which are key scaffolds in many FDA-approved drugs. The study highlighted the compound's stability under various reaction conditions, making it a valuable tool for medicinal chemists.
In another groundbreaking study, researchers explored the use of 3-(Oxan-2-yl)propanenitrile in the development of enzyme inhibitors targeting proteases involved in viral replication. The compound's nitrile group was found to interact with the active site of the target enzyme, forming a reversible covalent bond that effectively inhibited enzymatic activity. This finding opens new avenues for the design of antiviral agents, particularly against emerging pathogens.
The pharmacokinetic properties of 3-(Oxan-2-yl)propanenitrile derivatives have also been a subject of recent investigation. A 2023 study in Drug Metabolism and Disposition reported that modifications to the oxane ring significantly influenced the metabolic stability and bioavailability of resulting compounds. These insights are crucial for optimizing lead compounds in drug discovery programs.
From a safety perspective, recent toxicological evaluations have shown that 3-(Oxan-2-yl)propanenitrile exhibits favorable toxicity profiles in preclinical models, with minimal off-target effects observed at therapeutic concentrations. This characteristic enhances its attractiveness as a starting material for pharmaceutical development.
Looking forward, the unique chemical properties of 3-(Oxan-2-yl)propanenitrile position it as a promising candidate for further exploration in drug discovery. Current research directions include its application in targeted protein degradation strategies and as a warhead in covalent inhibitor design. The compound's versatility and demonstrated biological relevance suggest it will remain an important focus of chemical biology research in the coming years.
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